2-Bromo-1-(chloromethyl)-4-fluorobenzene
Description
Properties
IUPAC Name |
2-bromo-1-(chloromethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXESCQMTNVSFHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Scientific Research Applications
2-Bromo-1-(chloromethyl)-4-fluorobenzene has several notable applications in various scientific fields:
Organic Synthesis
This compound serves as a crucial building block in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. Its halogenated structure allows for further functionalization, leading to more complex molecules.
Medicinal Chemistry
Research has indicated that this compound can act as a precursor for bioactive compounds. It has been studied for potential therapeutic properties, including:
- Antimicrobial Activity : Preliminary studies show significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 50-100 | Staphylococcus aureus |
| This compound | 75-150 | Escherichia coli |
Material Science
The compound is utilized in the development of advanced materials such as polymers and liquid crystals due to its unique electronic properties imparted by the halogen substituents.
Chemical Biology
In chemical biology, this compound is used to study interactions between halogenated aromatic compounds and biological systems. Its reactivity towards nucleophiles makes it suitable for investigating metabolic pathways and enzyme interactions.
Antimicrobial Efficacy
A study focused on the antimicrobial properties of various halogenated compounds found that this compound exhibits significant antibacterial activity. The research involved testing against multiple bacterial strains, confirming its potential as a candidate for new antimicrobial agents.
Cytotoxicity Studies
In vitro assays conducted on human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer), demonstrated a dose-dependent decrease in cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 30 |
| A549 | 40 |
These findings suggest that the compound may have anticancer potential, warranting further exploration into its mechanisms of action.
Mechanism of Action
The mechanism by which 2-Bromo-1-(chloromethyl)-4-fluorobenzene exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
2-Bromo-1-chloro-4-fluorobenzene (CAS 201849-15-2)
- Molecular Formula : C₆H₃BrClF
- Key Differences : Lacks the chloromethyl group, reducing its utility in alkylation reactions. The direct chloro substituent at position 1 alters electronic effects compared to the chloromethyl side chain.
- Applications : Primarily used as a building block in cross-coupling reactions .
2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS 1783823-53-9)
- Molecular Formula : C₇H₅BrClF
- Key Differences : Contains a methyl group (-CH₃) instead of chloromethyl at position 1. This reduces electrophilicity but improves stability.
- Safety : Requires careful handling due to halogenated aromatic toxicity; Safety Data Sheets (SDS) recommend immediate decontamination of exposed skin .
1-Bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene (CAS 2091710-10-8)
- Molecular Formula : C₇H₄Br₂ClF
- Key Differences : Bromomethyl group at position 4 instead of chloromethyl at position 1. The additional bromine increases molecular weight (302.37 g/mol) and reactivity in radical reactions .
Functional Group Modifications
2-Bromo-1-(4-chlorobenzyloxy)-4-fluorobenzene (CAS 1040075-19-1)
4-Bromo-1-difluoromethyl-2-fluorobenzene (CAS 749932-17-0)
- Molecular Formula : C₇H₄BrF₃
- Key Differences : Difluoromethyl (-CF₂H) group at position 1. The electron-deficient fluorine atoms increase resistance to hydrolysis compared to chloromethyl .
Physicochemical Properties
Biological Activity
2-Bromo-1-(chloromethyl)-4-fluorobenzene is a halogenated aromatic compound notable for its complex structure, which includes bromine, chlorine, and fluorine substituents on a benzene ring. This compound is of interest in various fields, particularly in medicinal chemistry and organic synthesis due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C7H5BrClF
- Molecular Weight : 227.47 g/mol
- Structure : The compound features a benzene ring with the following substituents:
- Bromine (Br) at position 2
- Chloromethyl (–CH2Cl) at position 1
- Fluorine (F) at position 4
The presence of these halogens significantly influences the compound's reactivity and interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The halogen atoms can facilitate nucleophilic substitution reactions, where they act as leaving groups, allowing nucleophiles to attack the benzene ring. This property can lead to the modulation of enzyme activity or receptor interactions through mechanisms such as:
- Halogen Bonding : Enhances affinity towards biological targets.
- Hydrophobic Interactions : Influences the binding efficacy with lipid membranes or protein pockets.
Case Studies
-
Antimicrobial Testing :
- A study evaluated the antimicrobial activity of halogenated phenyl compounds, revealing that those with fluorine substitutions exhibited significant inhibition against Candida albicans and Bacillus subtilis. The structure-activity relationship indicated that electron-withdrawing groups like bromine and fluorine enhance biological efficacy .
-
Synthesis and Biological Assessment :
- In a synthetic study involving similar compounds, researchers synthesized derivatives of chloromethyl-benzene analogs and tested their biological activity. The results indicated that modifications at the benzyl position could lead to enhanced antimicrobial properties, suggesting potential for further exploration in drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Mechanism of Action |
|---|---|---|
| This compound | Potentially active | Nucleophilic substitution, halogen bonding |
| 2-Bromo-1-(chloromethyl)-3-fluorobenzene | Active against C. albicans | Similar mechanism as above |
| 2-Bromo-4-(chloromethyl)-1-fluorobenzene | Limited data available | Electrophilic interactions |
Synthesis Methods
The synthesis of this compound typically involves halogenation reactions. Common methods include:
- Electrophilic Aromatic Substitution : Utilizing bromine and chlorine reagents under controlled conditions to achieve selective substitution.
- Nucleophilic Substitution Reactions : Employing nucleophiles to replace halogen atoms on the benzene ring.
Future Directions
Further research is warranted to explore the specific biological activities of this compound. Investigating its interactions with various biological targets could reveal its potential as a therapeutic agent in treating infections or other diseases.
Preparation Methods
General Synthetic Strategy
The preparation of 2-bromo-1-(chloromethyl)-4-fluorobenzene generally involves:
- Selective bromination of a fluorobenzene derivative.
- Introduction of the chloromethyl group via chloromethylation reactions.
- Control of regioselectivity to ensure substitution at the 2-position for bromine and 1-position for chloromethyl.
Preparation of the Brominated Fluorobenzene Core
A key intermediate is 2-bromo-4-fluorobenzene or closely related derivatives. According to a Japanese patent (JPH075487B2), 1-bromo-2-chloro-4-fluorobenzene can be synthesized by diazotization of 2-chloro-4-fluoroaniline, followed by bromination using cuprous bromide in hydrobromic acid solution. The reaction parameters include:
| Parameter | Conditions |
|---|---|
| Diazotization agent | Sodium nitrite or potassium nitrite (1.0–1.1 eq) |
| Brominating agent | Cuprous bromide (1.0–1.2 eq) in aqueous hydrobromic acid |
| Diazotization temp | -5 to 5 °C |
| Diazotization time | 0.5 to 3 hours |
| Bromination temp | 20 to 70 °C |
| Bromination time | 1 to 5 hours |
| Post-treatment | Extraction, washing, concentration, distillation or chromatography |
This method yields brominated fluorobenzene derivatives with good selectivity and purity.
Introduction of the Chloromethyl Group
The chloromethyl group is typically introduced via chloromethylation of the bromofluorobenzene intermediate. Common reagents and conditions include:
- Chloromethylation reagents: Formaldehyde and hydrochloric acid or chloromethyl methyl ether.
- Catalysts: Lewis acids such as zinc chloride or stannic chloride.
- Solvents: Often carried out in organic solvents like toluene or dichloromethane.
- Temperature: Mild to moderate heating (0–60 °C) to control reaction rate and selectivity.
The reaction proceeds via electrophilic aromatic substitution where the chloromethyl cation (or equivalent) attacks the aromatic ring, preferably at the position ortho or para to existing substituents, guided by electronic effects of fluorine and bromine substituents.
Representative Synthetic Route
A plausible synthetic route combining the above steps is:
- Starting material: 4-fluorobenzaldehyde or 4-fluorobenzene.
- Bromination: Selective bromination at the 2-position using N-bromosuccinimide or cuprous bromide-mediated bromination.
- Chloromethylation: Reaction of 2-bromo-4-fluorobenzene with formaldehyde and hydrochloric acid in the presence of zinc chloride catalyst to introduce the chloromethyl group at the 1-position.
- Purification: Extraction with organic solvents, washing, drying, and purification by distillation or chromatography.
Data Table: Key Reagents and Conditions for Preparation
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Diazotization | 2-chloro-4-fluoroaniline, NaNO2/KNO2, HBr | Formation of diazonium salt | Temp: -5 to 5 °C, 0.5–3 h |
| Bromination | Cuprous bromide in aqueous HBr | Substitution by bromine | Temp: 20–70 °C, 1–5 h |
| Chloromethylation | Formaldehyde, HCl, ZnCl2 catalyst, toluene | Introduction of chloromethyl group | Temp: 0–60 °C |
| Purification | Extraction, washing, distillation, chromatography | Isolation of pure product | Standard organic workup |
Research Findings and Optimization Notes
- Regioselectivity: The presence of fluorine and bromine substituents directs electrophilic substitution, allowing chloromethylation to occur predominantly at the 1-position.
- Reaction control: Maintaining low temperatures during diazotization prevents side reactions and decomposition of diazonium salts.
- Reagent equivalents: Using stoichiometric amounts of diazotizing and brominating agents (1.0–1.2 equivalents) improves yield and reduces by-products.
- Purification: Chromatographic techniques are recommended for high-purity isolation, especially when multiple halogenated isomers may form.
- Environmental and safety considerations: Use of aqueous media and mild conditions reduces hazardous waste; however, handling of diazonium salts and brominating agents requires care.
Q & A
Q. What are the optimal synthetic routes for preparing 2-bromo-1-(chloromethyl)-4-fluorobenzene, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. A validated method involves reacting 4-fluoro-bromobenzene derivatives with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Key Parameters :
- Solvent : Dichloromethane or DMF (to stabilize intermediates).
- Temperature : 0–5°C to control exothermic reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >95% purity .
Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic peaks: δ 4.6–5.0 ppm (CH₂Cl), δ 7.2–7.8 ppm (aromatic protons). Splitting patterns confirm substitution positions .
- LC-MS : Confirm molecular ion [M+H]⁺ at m/z 237.9 (exact mass 237.936 Da) and monitor halogen isotopic patterns .
- GC-FID : Assess purity (>98%) and detect volatile byproducts .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood.
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the chloromethyl group .
- Spill Response : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as halogenated waste .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine and bromine groups deactivate the benzene ring, directing electrophilic attacks to the para position. In Suzuki-Miyaura couplings:
- Catalyst Choice : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
- Base Optimization : K₂CO₃ in THF/water (3:1) achieves >80% yield. Monitor side reactions (e.g., debromination) via TLC .
Q. How can conflicting data on regioselectivity in substitution reactions be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity or competing mechanisms (SN1 vs. SN2). To resolve:
- Kinetic Studies : Vary solvent polarity (e.g., DMSO vs. toluene) and track reaction rates via UV-Vis.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states and favorability of pathways .
- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways .
Q. What strategies are effective in designing derivatives with enhanced biological activity?
- Methodological Answer :
- Bioisosteric Replacement : Replace Cl with CF₃ or Br with I to modulate lipophilicity (logP) and target binding .
- Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyl) to the chloromethyl moiety for controlled release .
- SAR Studies : Test derivatives in enzyme inhibition assays (e.g., cytochrome P450) and correlate with Hammett σ constants .
Contradictions in Literature and Mitigation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
